Folcepri

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

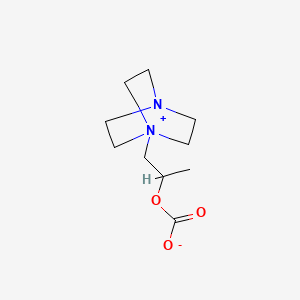

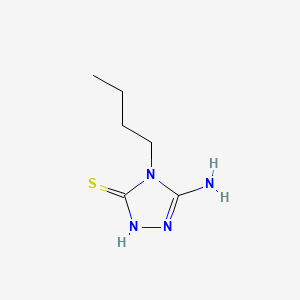

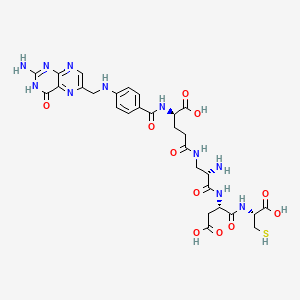

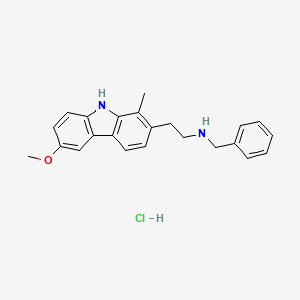

Folcepri, also known as etarfolatide, is a compound developed for diagnostic purposes in the field of oncology. It is particularly used in the detection of ovarian cancer. The compound is designed to bind to folate receptors, which are overexpressed on the surface of certain cancer cells, allowing for targeted imaging and diagnosis .

Méthodes De Préparation

Folcepri is synthesized through a series of chemical reactions involving folic acid and a technetium-99m chelating peptide. The preparation involves radiolabeling with sodium pertechnetate (99mTc) solution. This radiolabeling process is crucial for its application in single photon emission computed tomography (SPECT) imaging . The industrial production of this compound involves the preparation of a 100 microgram kit for radiopharmaceutical preparation, ensuring the compound is ready for clinical use .

Analyse Des Réactions Chimiques

Folcepri undergoes several types of chemical reactions, primarily involving its radiolabeling process. The key reaction is the chelation of technetium-99m to the folic acid derivative, forming a stable complex that can be used for imaging. Common reagents used in these reactions include sodium pertechnetate and various chelating agents. The major product formed from these reactions is the radiolabeled this compound, which is used in diagnostic imaging .

Applications De Recherche Scientifique

Folcepri has significant applications in scientific research, particularly in the field of oncology. It is used in SPECT imaging to detect cancer cells that express folate receptors. This allows for the identification of patients who are suitable for treatment with folate receptor-targeted therapies, such as vintafolide. The compound’s ability to selectively bind to cancer cells makes it a valuable tool in both research and clinical settings .

Mécanisme D'action

The mechanism of action of Folcepri involves its binding to folate receptors on the surface of cancer cells. Once bound, the radiolabeled compound emits radiation that can be detected using imaging techniques such as SPECT. This allows for the visualization of cancer cells and aids in the diagnosis and treatment planning for patients with ovarian cancer . The molecular target of this compound is the folate receptor, and its pathway involves the selective binding and subsequent imaging of cancer cells .

Comparaison Avec Des Composés Similaires

Folcepri is unique in its specific targeting of folate receptors for diagnostic imaging. Similar compounds include Neocepri (folic acid) and Vynfinit (vintafolide), which are also used in the detection and treatment of ovarian cancer. Neocepri is used as a diagnostic agent to identify patients who will benefit from treatment with Vynfinit, while Vynfinit is a therapeutic agent that targets folate receptors on cancer cells . The uniqueness of this compound lies in its combination of folic acid and a technetium-99m chelating peptide, which allows for precise imaging and diagnosis .

Propriétés

Numéro CAS |

479578-27-3 |

|---|---|

Formule moléculaire |

C29H35N11O11S |

Poids moléculaire |

745.7 g/mol |

Nom IUPAC |

(2R)-5-[[(2S)-2-amino-3-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]amino]-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C29H35N11O11S/c30-15(24(45)37-17(7-20(42)43)25(46)38-18(11-52)28(50)51)10-33-19(41)6-5-16(27(48)49)36-23(44)12-1-3-13(4-2-12)32-8-14-9-34-22-21(35-14)26(47)40-29(31)39-22/h1-4,9,15-18,32,52H,5-8,10-11,30H2,(H,33,41)(H,36,44)(H,37,45)(H,38,46)(H,42,43)(H,48,49)(H,50,51)(H3,31,34,39,40,47)/t15-,16+,17-,18-/m0/s1 |

Clé InChI |

RKGPQAGUQDVJHG-MHORFTMASA-N |

SMILES isomérique |

C1=CC(=CC=C1C(=O)N[C@H](CCC(=O)NC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)O)N)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |

SMILES canonique |

C1=CC(=CC=C1C(=O)NC(CCC(=O)NCC(C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)N)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide)](/img/structure/B15179233.png)